potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate hydrate potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530973
InChI: InChI=1S/C8H11N3O2.K.H2O/c12-8(13)7-10-9-6-4-2-1-3-5-11(6)7;;/h1-5H2,(H,12,13);;1H2/q;+1;/p-1
SMILES: C1CCC2=NN=C(N2CC1)C(=O)[O-].O.[K+]
Molecular Formula: C8H12KN3O3
Molecular Weight: 237.30 g/mol

potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate hydrate

CAS No.:

Cat. No.: VC13530973

Molecular Formula: C8H12KN3O3

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate hydrate -

Specification

Molecular Formula C8H12KN3O3
Molecular Weight 237.30 g/mol
IUPAC Name potassium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate;hydrate
Standard InChI InChI=1S/C8H11N3O2.K.H2O/c12-8(13)7-10-9-6-4-2-1-3-5-11(6)7;;/h1-5H2,(H,12,13);;1H2/q;+1;/p-1
Standard InChI Key KLWDUSTXTAUJCT-UHFFFAOYSA-M
SMILES C1CCC2=NN=C(N2CC1)C(=O)[O-].O.[K+]
Canonical SMILES C1CCC2=NN=C(N2CC1)C(=O)[O-].O.[K+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a 1,2,4-triazole ring fused to a seven-membered azepine ring. The triazole moiety (a five-membered ring with three nitrogen atoms) contributes to its electron-rich character, while the partially saturated azepine ring introduces conformational flexibility. The carboxylate group at position 3 and the potassium counterion enhance solubility in polar solvents. The hydrate form incorporates water molecules into its crystal lattice, as indicated by the suffix “hydrate” in its IUPAC name: potassium;6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine-3-carboxylate;hydrate.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC8H12KN3O3\text{C}_8\text{H}_{12}\text{KN}_3\text{O}_3
Molecular Weight237.30 g/mol
IUPAC NamePotassium;6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine-3-carboxylate;hydrate
SMILESC1CCC2=NN=C(N2CC1)C(=O)[O-].O.[K+]\text{C1CCC2=NN=C(N2CC1)C(=O)[O-].O.[K+]}
InChI KeyKLWDUSTXTAUJCT-UHFFFAOYSA-M
CAS Number1379163-31-1

Spectroscopic and Physical Data

While explicit spectroscopic data (e.g., NMR, IR) are absent in available literature, analogous triazoloazepines exhibit strong absorption in UV-Vis spectra due to conjugated π-systems . The potassium salt’s solubility in aqueous solutions aligns with its ionic character, though exact solubility metrics require experimental validation. Thermal stability is inferred from its hydrate form, which typically decomposes at elevated temperatures (>200°C).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions starting with cyclocondensation of precursors to form the triazoloazepine core. A plausible route, extrapolated from related triazepine syntheses , includes:

  • Cyclocondensation: Reacting oo-phenylenediamine derivatives with carbonyl compounds to form intermediate azepine rings.

  • Triazole Formation: Introducing nitrogen via cyclization with nitriles or hydrazines.

  • Carboxylation: Introducing the carboxylate group at position 3 using potassium carbonate or similar bases.

  • Hydration: Crystallization from aqueous media to yield the hydrate form.

Reaction conditions (temperature, solvent, catalysts) significantly impact yields, though specific optimizations are proprietary. Industrial-scale production remains limited due to the compound’s niche research applications.

Challenges and Optimizations

Key challenges include regioselectivity in triazole ring formation and purification of the hydrated form. Microwave-assisted synthesis and ultrasound irradiation, effective in analogous heterocycles , could enhance reaction efficiency but require validation for this specific compound.

SupplierPurityPackagingPrice Range (Est.)
Parchem≥95%1–5 g$300–$500
FUJIFILM Wako≥95%1–10 g$200–$400

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